Cas no 1514341-98-0 (methyl 3-amino-3,6-dimethylheptanoate)

Methyl 3-amino-3,6-dimethylheptanoate is a chiral ester derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features both an amino and ester functional group, enabling versatile reactivity, such as nucleophilic substitution or condensation reactions. The branched alkyl chain enhances steric control, making it useful in asymmetric synthesis or as a building block for complex molecules. The methyl ester group offers stability while allowing further derivatization under mild conditions. This compound may serve as a precursor for bioactive molecules or fine chemicals, particularly in the development of peptidomimetics or specialty polymers. Its defined stereochemistry, if applicable, could be advantageous for enantioselective synthesis.
methyl 3-amino-3,6-dimethylheptanoate structure
1514341-98-0 structure
Product name:methyl 3-amino-3,6-dimethylheptanoate
CAS No:1514341-98-0
MF:C10H21NO2
Molecular Weight:187.27924323082
CID:6121860
PubChem ID:79848756

methyl 3-amino-3,6-dimethylheptanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-3,6-dimethylheptanoate
    • Heptanoic acid, 3-amino-3,6-dimethyl-, methyl ester
    • EN300-1285660
    • CS-0274133
    • AKOS018407547
    • 1514341-98-0
    • インチ: 1S/C10H21NO2/c1-8(2)5-6-10(3,11)7-9(12)13-4/h8H,5-7,11H2,1-4H3
    • InChIKey: XMGHQZFBDQQYKO-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(N)(C)CCC(C)C

計算された属性

  • 精确分子量: 187.157228913g/mol
  • 同位素质量: 187.157228913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 1.4

じっけんとくせい

  • 密度みつど: 0.930±0.06 g/cm3(Predicted)
  • Boiling Point: 246.9±23.0 °C(Predicted)
  • 酸度系数(pKa): 8.78±0.25(Predicted)

methyl 3-amino-3,6-dimethylheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1285660-10000mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
10000mg
$2393.0 2023-10-01
Enamine
EN300-1285660-1.0g
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
1g
$0.0 2023-06-07
Enamine
EN300-1285660-100mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
100mg
$490.0 2023-10-01
Enamine
EN300-1285660-250mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
250mg
$513.0 2023-10-01
Enamine
EN300-1285660-50mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
50mg
$468.0 2023-10-01
Enamine
EN300-1285660-2500mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
2500mg
$1089.0 2023-10-01
Enamine
EN300-1285660-500mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
500mg
$535.0 2023-10-01
Enamine
EN300-1285660-1000mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
1000mg
$557.0 2023-10-01
Enamine
EN300-1285660-5000mg
methyl 3-amino-3,6-dimethylheptanoate
1514341-98-0
5000mg
$1614.0 2023-10-01

methyl 3-amino-3,6-dimethylheptanoate 関連文献

methyl 3-amino-3,6-dimethylheptanoateに関する追加情報

Methyl 3-amino-3,6-dimethylheptanoate (CAS No. 1514341-98-0): A Comprehensive Overview in Modern Chemical Research

Methyl 3-amino-3,6-dimethylheptanoate (CAS No. 1514341-98-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and ester functional groups makes it a versatile intermediate, facilitating various chemical transformations that are crucial for the synthesis of complex molecules.

The molecular structure of methyl 3-amino-3,6-dimethylheptanoate consists of a heptanoate backbone with two methyl substituents at the third and sixth carbon positions, and an amino group at the third carbon. This specific arrangement imparts unique reactivity and stability, making it a valuable building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions, underscores its importance in the development of novel pharmaceuticals.

In recent years, there has been growing interest in the applications of methyl 3-amino-3,6-dimethylheptanoate in the synthesis of bioactive molecules. Researchers have explored its utility in constructing peptidomimetics and other therapeutic agents. The compound's structural motif is reminiscent of natural amino acids, which has led to investigations into its potential role in mimicking biological processes. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes, making them promising candidates for drug discovery.

The synthesis of methyl 3-amino-3,6-dimethylheptanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic resolution, have been employed to achieve high yields and purity. These methods not only highlight the compound's synthetic versatility but also demonstrate the advancements in chemical manufacturing processes. The ability to produce this compound on a scalable basis is crucial for its application in industrial settings.

One of the most compelling aspects of methyl 3-amino-3,6-dimethylheptanoate is its potential role in drug development. Researchers have leveraged its structural features to design molecules with enhanced pharmacological properties. For example, modifications to the amino group have led to the discovery of compounds with improved solubility and bioavailability. These findings underscore the importance of structural optimization in pharmaceutical research and highlight the value of compounds like methyl 3-amino-3,6-dimethylheptanoate.

The compound has also been investigated for its role in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings. These materials exhibit enhanced durability and functionality due to the presence of reactive sites on their molecular structure. Such applications demonstrate the broad utility of methyl 3-amino-3,6-dimethylheptanoate beyond traditional pharmaceuticals.

In conclusion, methyl 3-amino-3,6-dimethylheptanoate (CAS No. 1514341-98-0) is a multifaceted compound with significant potential in both chemical biology and materials science. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.

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